molecular formula C9H18O2 B14178690 (3R)-3-Cyclopentylbutane-1,3-diol CAS No. 919104-86-2

(3R)-3-Cyclopentylbutane-1,3-diol

Cat. No.: B14178690
CAS No.: 919104-86-2
M. Wt: 158.24 g/mol
InChI Key: BESGFUHYNOVOJY-SECBINFHSA-N
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Description

(3R)-3-Cyclopentylbutane-1,3-diol is an organic compound characterized by a cyclopentyl group attached to a butane backbone with two hydroxyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Cyclopentylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Cyclopentylbutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of cyclopentylbutanone or cyclopentylbutanal.

    Reduction: Formation of cyclopentylbutane.

    Substitution: Formation of cyclopentylbutyl halides.

Scientific Research Applications

(3R)-3-Cyclopentylbutane-1,3-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis due to its chiral center.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3R)-3-Cyclopentylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopentyl group may also play a role in modulating the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

    (2S,3R)-3-Methylglutamate: This compound shares a similar structural motif with a chiral center and hydroxyl groups but differs in the presence of a methyl group and a glutamate backbone.

    (3R)-3-Hydroxydodecanoic Acid: Another compound with a hydroxyl group at the third position but with a longer carbon chain and different functional groups.

Uniqueness: (3R)-3-Cyclopentylbutane-1,3-diol is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

919104-86-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(3R)-3-cyclopentylbutane-1,3-diol

InChI

InChI=1S/C9H18O2/c1-9(11,6-7-10)8-4-2-3-5-8/h8,10-11H,2-7H2,1H3/t9-/m1/s1

InChI Key

BESGFUHYNOVOJY-SECBINFHSA-N

Isomeric SMILES

C[C@@](CCO)(C1CCCC1)O

Canonical SMILES

CC(CCO)(C1CCCC1)O

Origin of Product

United States

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